molecular formula C11H19NO2S B2853948 Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2287300-89-2

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2853948
CAS No.: 2287300-89-2
M. Wt: 229.34
InChI Key: CQPPKGRBZFPKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft.

Scientific Research Applications

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been used extensively in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be a potent inhibitor of glutamate transporters, which can lead to an increase in extracellular glutamate levels. This increase in glutamate can then lead to excitotoxicity, which is a process that can cause neuronal damage and death.

Mechanism of Action

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate works by binding to the glutamate transporter and blocking its activity. This results in an accumulation of glutamate in the synaptic cleft, which can then activate glutamate receptors and lead to excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause an increase in extracellular glutamate levels, which can lead to neuronal damage and death. It can also affect the release of other neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to study the role of glutamate transporters in the central nervous system in a more precise manner. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and it has a relatively short half-life in vivo.

Future Directions

There are a number of future directions for research involving Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate. One area of interest is the role of glutamate transporters in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of glutamate transporters. Additionally, researchers are exploring the potential therapeutic applications of glutamate transporter inhibitors in the treatment of neurological disorders.

Synthesis Methods

Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate can be synthesized by reacting this compound with an appropriate acid chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography.

Properties

IUPAC Name

tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPPKGRBZFPKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCSC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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